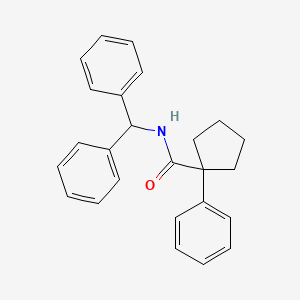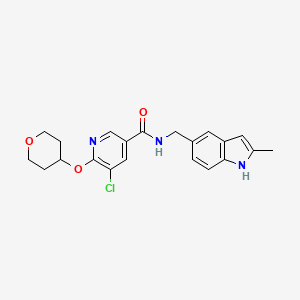
1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one” is a fluorinated acetophenone . It’s also known as 3′,5′-Difluoroacetophenone . The molecular formula is C8H9F2N .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized via Claisen-Schmidt condensation under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, and 19F NMR .Scientific Research Applications
Organic Synthesis and Reagents
A novel fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), has been developed for the deoxyfluorination of carboxylic acids to acyl fluorides. This method is efficient for transforming various carboxylic acids into acyl fluorides under neutral conditions, highlighting the versatility of fluorinated compounds in organic synthesis (Xiu Wang et al., 2021).
Battery Technology
1,1-Difluoro-1-alkenes, including compounds related to 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one, have been investigated as electrolyte additives for lithium-ion batteries. These compounds are found to induce favorable solid electrolyte interphase (SEI) formation, crucial for enhancing battery performance and longevity (T. Kubota et al., 2012).
Materials Science
In materials science, the photochromism of mixed crystals containing diarylethenes, including derivatives similar to the compound of interest, has been studied. These materials can exhibit different colors depending on the illumination wavelengths, demonstrating the potential of fluorinated compounds in creating responsive photonic materials (Shizuka Takami et al., 2007).
Catalysis
The palladium-catalyzed carbonylation and hydrocarboxylation reactions in water, using water-soluble complexes, illustrate another application area. These reactions, relevant to compounds with structures related to this compound, demonstrate the role of fluorinated compounds in facilitating environmentally friendly catalytic processes (G. Verspui et al., 1998).
Structural and Mechanistic Studies
Research on the crystal structures of various fluorinated iodonium salts provides insights into the structural influences of fluorination on organic molecules. These studies contribute to a deeper understanding of the effects of fluorine substitution on molecular geometry and reactivity, relevant to the design and synthesis of novel fluorinated organic compounds (R. Hinkle et al., 2002).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-7(2)3-11(14)8-4-9(12)6-10(13)5-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOMGCAFBWJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC(=C1)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253905-72-4 |
Source


|
| Record name | 1-(3,5-difluorophenyl)-3-methylbut-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

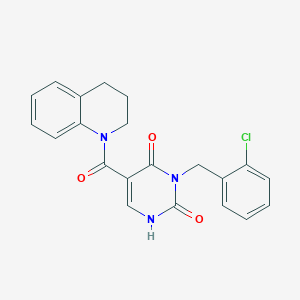
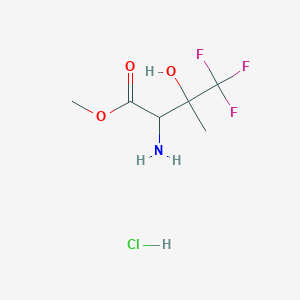
![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)
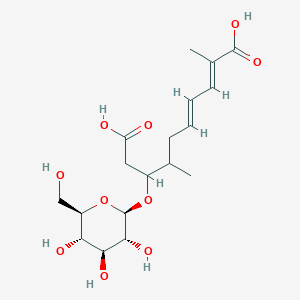
![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)
![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)
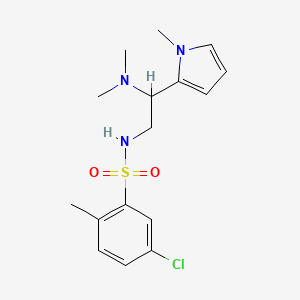
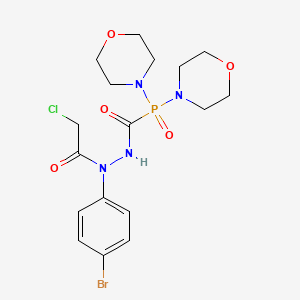
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)
